molecular formula C22H20N4O4S2 B2895016 N-(2,5-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 687568-29-2

N-(2,5-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2895016
CAS No.: 687568-29-2
M. Wt: 468.55
InChI Key: QVWHDJOZZGHSNJ-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-{[3-(4-nitrophenyl)-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 687568-24-7) is a heterocyclic compound built around a thieno[3,2-d]pyrimidin-4-one core, a scaffold recognized for its diverse biological potential . With a molecular formula of C22H20N4O4S2 and a molecular weight of 468.55 g/mol, this compound features key structural elements including a 4-nitrophenyl group at the 3-position and a sulfanyl acetamide moiety at the 2-position, linked to a 2,5-dimethylphenyl substituent . These groups are known to significantly influence the compound's electronic properties, lipophilicity, and interactions with biological targets . This compound is of growing interest in medicinal chemistry and is primarily investigated for its potential biological activities. Research on structurally related thieno[3,2-d]pyrimidine derivatives indicates promising antimicrobial properties , with some analogs demonstrating effectiveness against various strains of bacteria and fungi . Furthermore, its anticancer potential is highlighted by studies showing that similar derivatives can inhibit cell proliferation in various cancer cell lines, such as A549 (human lung carcinoma), by inducing apoptotic pathways . The mechanism of action is likely multifaceted, potentially involving the inhibition of key enzymatic activities crucial for bacterial cell wall synthesis or cancer cell metabolism . As a specialty chemical, this product is offered for research and development applications only . It is strictly intended for non-human, in vitro studies and is not approved for diagnostic, therapeutic, or any veterinary applications. Researchers are responsible for confirming the product's identity and purity for their specific experimental needs.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S2/c1-13-3-4-14(2)18(11-13)23-19(27)12-32-22-24-17-9-10-31-20(17)21(28)25(22)15-5-7-16(8-6-15)26(29)30/h3-8,11H,9-10,12H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVWHDJOZZGHSNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)[N+](=O)[O-])SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s key structural motifs are shared with several analogs, but differences in substituents and ring systems highlight distinct properties:

Thienopyrimidinone Core Modifications

Cyclopenta-Fused Systems 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide ():

  • Replaces the thieno[3,2-d]pyrimidinone with a cyclopenta-fused system, introducing conformational rigidity.
  • Substitutes 4-nitrophenyl with 4-chlorophenyl, reducing electron-withdrawing effects compared to nitro groups . N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide ():
  • Features a cyclopenta-thienopyrimidine core with an acetamide-linked phenoxy group.
  • Exhibits a melting point of 197–198°C and molecular weight 326.0 g/mol .

Thieno[2,3-d]pyrimidinone Derivatives 2-[(6-Ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide ():

  • Positions the nitrophenyl group on the acetamide moiety instead of the thienopyrimidinone core.
  • Molecular formula: C₂₂H₁₉N₄O₄S₂; ChemSpider ID: 378775-68-9 .
Substituent Variations on the Acetamide Moiety

Electron-Withdrawing Groups N-(2,5-Difluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide ():

  • Substitutes dimethylphenyl with difluorophenyl, enhancing electronegativity.

Halogenated and Bulky Groups 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide ():

  • Incorporates a trifluoromethylphenyl group, increasing lipophilicity (ClogP ~3.5) and steric bulk .

Physicochemical and Spectral Properties

Comparative data from analogs reveal trends in melting points, yields, and spectral signatures:

Compound (Reference) Substituents (Core/Acetamide) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (¹H-NMR, MS)
Target Compound 4-Nitrophenyl / 2,5-dimethylphenyl Not available (N/A) N/A N/A
4-Chlorophenyl / 2,5-dimethylphenyl N/A N/A N/A
Cyclopenta core / phenoxy 326.0 197–198 δ 2.03 (s, CH₃), 8.33 (s, pyrimidine)
Dichlorophenyl / dihydropyrimidinone 344.21 230–232 δ 12.50 (NH), 4.12 (SCH₂), 2.19 (CH₃)
Phenoxyphenyl / dihydropyrimidinone N/A 224–226 δ 7.75–7.55 (Ar-H), 4.08 (SCH₂)
Notes:
  • Melting Points : Bulky substituents (e.g., trifluoromethyl in ) correlate with higher thermal stability .
  • ¹H-NMR Trends : Acetamide NH protons resonate near δ 10.0–10.3 (e.g., ), while aromatic protons vary based on substitution patterns .
  • Mass Spectrometry : Molecular ions ([M+H]⁺) align with calculated masses (e.g., 344.21 in ) .

Q & A

Q. What are the critical steps and conditions for synthesizing this compound?

The synthesis involves a multi-step process:

  • Core formation : Construct the thieno[3,2-d]pyrimidin-4-one scaffold via cyclization of thiophene and pyrimidine precursors under reflux in polar solvents (e.g., DMF or ethanol) at 80–100°C .
  • Functionalization : Introduce the 4-nitrophenyl group via nucleophilic substitution or coupling reactions, requiring catalysts like Pd/Cu or bases (e.g., K₂CO₃) .
  • Sulfanyl-acetamide linkage : Use thiol-ether coupling with 2-mercaptoacetamide derivatives, optimized at 60–70°C in DMSO or DMF . Key considerations : Monitor reaction progress via TLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and analytical methods validate structural integrity?

  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrophenyl, methyl groups at δ 2.1–2.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ matching calculated m/z) .
  • Elemental analysis : Carbon/nitrogen percentages must align with theoretical values (e.g., C: 45–50%, N: 10–15%) .
  • XRD : Single-crystal X-ray diffraction resolves 3D conformation and hydrogen-bonding networks in analogous compounds .

Advanced Research Questions

Q. How to resolve contradictions in reaction yields during scale-up?

Discrepancies often arise from:

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility but may degrade heat-sensitive intermediates. Switch to mixed solvents (e.g., ethanol/water) for stability .
  • Catalyst deactivation : Pd/Cu catalysts lose activity due to sulfur poisoning; use excess catalyst (10–15 mol%) or alternate ligands (e.g., PPh₃) .
  • Purification losses : Replace silica chromatography with recrystallization (e.g., ethanol/water) for higher recovery of polar intermediates .

Q. What methodologies elucidate the compound’s mechanism of action in biological systems?

  • In vitro assays : Screen for kinase inhibition (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays .
  • Molecular docking : Simulate binding interactions with target proteins (e.g., PDB: 1M17) using AutoDock Vina to identify key residues (e.g., Lys721 in EGFR) .
  • Transcriptomics : RNA-seq analysis of treated cell lines (e.g., HeLa) reveals downstream pathway modulation (e.g., apoptosis genes like BAX/BCL-2) .

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Variation of substituents : Synthesize analogs with halogens (Cl, F) or methoxy groups on the phenyl ring to assess electronic effects on bioactivity .
  • Core modification : Replace thienopyrimidine with pyrazolopyrimidine to test scaffold dependency .
  • Bioactivity profiling : Compare IC₅₀ values across analogs in cytotoxicity assays (Table 1) .

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